4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione
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Overview
Description
WAY-600964 is a chemical compound known for its applications in biochemical research. It is an active molecule with a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol . This compound is primarily used in scientific studies and is not intended for human use .
Chemical Reactions Analysis
WAY-600964 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-600964 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biochemical Research: WAY-600964 is used to study biochemical reactions and pathways.
Pharmacological Studies: It is used to investigate the effects of various drugs and compounds on biological systems.
Industrial Applications: WAY-600964 is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of WAY-600964 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
WAY-600964 can be compared with other similar compounds, such as WAY-634964 . While both compounds are used in biochemical research, WAY-600964 has unique properties that make it suitable for specific applications. Other similar compounds include:
Properties
CAS No. |
303786-34-7 |
---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-3-5-10(17)6-4-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21) |
InChI Key |
SBSQPMYPFOYWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)C1)C |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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